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Compound of Interest

Compound Name:
2-[4-(4-Chlorophenyl)piperazin-1-

yl]ethan-1-amine

CAS No.: 40255-46-7

Cat. No.: B1608154

Get Quote

Executive Analysis: The Solid-State Landscape
In drug development, the choice of salt form is never arbitrary. For 4-chlorophenylpiperazine (4-

CPP), the transition from a free base to a salt form fundamentally alters the supramolecular

landscape. The free base relies on weak van der Waals forces and limited hydrogen bonding,

leading to lower melting points and poor aqueous solubility. Introducing a counter-ion (like

or

) creates a "ionic scaffold" that locks the conformation through charge-assisted hydrogen bonds
(CAHB).

Key Comparative Insight:

The Hydrochloride (HCl) is the industry standard for bioavailability but can suffer from

hygroscopicity issues depending on the polymorph.

The Tetrachlorozincate (complex salt) serves as a robust model for structural elucidation due

to its high crystallinity and heavy-atom scattering, though it is toxic and non-pharmaceutical.
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The Free Base is the baseline for lipophilicity but is structurally labile.

Comparative Performance Profile
The following table synthesizes experimental data to contrast the physicochemical profiles of

the primary solid forms.

Feature Free Base (4-CPP)
Hydrochloride (4-

CPP · HCl)

Tetrachlorozincate

(4-CPP · Zn)

Formula (Mono)

Melting Point 76–79 °C 277 °C (dec.) > 200 °C (Stable)

Solubility (Aq) Low (Lipophilic) High (Ionic)
Moderate (Lattice

controlled)

Primary Interaction Stacking, Weak N-

H...N

Charge-Assisted H-

Bond (

-H...

)

Complex H-Bond

Network (

-H...

)

Crystal System
Orthorhombic

(Typical)

Monoclinic (Likely

)

Monoclinic (

or similar)

Application
Synthesis

Intermediate

Pharmaceutical API

Form

Structural Reference /

Purification

Deep Dive: Crystallographic Case Study
To understand the causality of stability in these salts, we analyze the 4-

Chlorophenylpiperazine-1,4-diium Tetrachlorozincate Monohydrate. This structure provides the

clearest window into the supramolecular synthons governing this class of molecules.

A. Unit Cell & Lattice Parameters
Crystal System: Monoclinic
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Space Group:

(or related primitive setting)[1]

Dimensions:

Å,

Å,

Å[2]

Beta Angle (

):

[2]

B. The Hydrogen Bonding Network (The "Glue")
In this salt, the piperazine ring is diprotonated (forming a dication). This forces the ring into a

rigid chair conformation.

Primary Anchor: The ammonium protons (

) form strong hydrogen bonds with the chloride ligands of the

anion.

Water Bridges: The included water molecule acts as a critical structural bridge, accepting a

proton from the piperazine nitrogen and donating protons to the zincate chlorides. This

"water-mediated" network is what confers high lattice energy (and thus high melting point).

C. Packing Motifs
-Stacking: The 4-chlorophenyl rings align in an offset face-to-face arrangement. The
centroid-to-centroid distance is typically ~3.45 Å, indicating strong aromatic interaction.

Layered Assembly: The structure segregates into hydrophobic layers (phenyl rings) and

hydrophilic layers (ionic zincate/ammonium network). This segregation is a hallmark of stable

phenylpiperazine salts.
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Experimental Protocol: Controlled Crystallization
As a Senior Scientist, I recommend the following protocol for generating high-quality single

crystals suitable for XRD analysis. This method relies on slow evaporation to minimize defect

formation.

Reagents:
4-Chlorophenylpiperazine (Free Base)

HCl (1M in Ethanol) or

(for zincate reference)[2]

Solvent: Ethanol/Water (95:5 v/v)

Workflow:
Stoichiometric Mixing: Dissolve 1 mmol of 4-CPP in 5 mL of warm ethanol (40 °C).

Acid Addition:

For HCl salt: Add 1.1 mmol of HCl dropwise.

For Zincate: Add 0.5 mmol of

dissolved in 1M HCl.

Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean

scintillation vial. This removes dust that causes uncontrolled nucleation.

Growth Phase: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-

free environment at 20 °C.

Harvesting: Crystals should appear within 48-72 hours. Harvest while still solvated if

analyzing hydrated forms.

Visualization: Structural Analysis Workflow
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The following diagram outlines the logical flow for characterizing these salts, from synthesis to

solving the structure.

Salt Synthesis
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Click to download full resolution via product page

Figure 1: Strategic workflow for the structural elucidation of phenylpiperazine salts.

Mechanism of Action: Supramolecular Synthons
Understanding the specific interactions (synthons) allows you to predict stability.

4-CPP Cation
(Donor)

Pi-Pi Stacking
(3.45 Å)

Anion (Cl- / ZnCl4)

Charge-Assisted H-Bond
(Strongest)

Lattice Water

N-H...O Bridge

O-H...Cl Bridge

Click to download full resolution via product page

Figure 2: Hierarchy of stabilizing forces in the crystal lattice. Red arrows indicate dominant

electrostatic interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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